2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-phenyl-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-21-18-15-23-22-24-20(17-9-5-2-6-10-17)25-27(22)19(18)12-14-26(21)13-11-16-7-3-1-4-8-16/h1-10,12,14-15H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVFTHINFGIJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the pyrido[3,4-e][1,2,4]triazolo family exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that 2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
CNS Activity
Given its structural similarity to known neuroactive compounds, investigations into the central nervous system (CNS) effects of this compound are ongoing. Initial findings suggest potential anxiolytic or antidepressant effects, warranting further exploration into its mechanism of action and therapeutic applications.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Study | A derivative of the compound showed IC50 values in the low micromolar range against breast cancer cells. | Indicates potential for development as an anticancer agent targeting specific cancer types. |
| Antimicrobial Testing | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in agar diffusion assays. | Suggests utility in formulating new antibiotics or adjunct therapies for existing infections. |
| Inflammation Model | In vivo tests demonstrated reduced edema in a rat model of paw inflammation compared to control groups. | Supports further investigation into therapeutic applications for inflammatory diseases. |
| CNS Activity Assessment | Behavioral assays indicated reduced anxiety-like behaviors in rodent models treated with the compound. | Points towards potential use in treating anxiety disorders or depression. |
Biological Activity
2-phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS Number: 929845-39-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C22H17N5O
- Molecular Weight : 367.4 g/mol
- Structural Features : The compound features a pyrido-triazolo-pyrimidine scaffold which is known for various pharmacological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8a | PC-3 | 0.099 | EGFR WT Inhibition |
| 8b | MCF-7 | 0.123 | Induces Apoptosis |
| 9a | A-549 | Not Specified | Cell Cycle Arrest |
The compound 8a not only inhibited cell proliferation but also induced apoptosis through the activation of caspase-3 pathways in prostate cancer cells (PC-3) .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of related compounds. A study on quinoline-pyrido derivatives showed that they exhibited significant antibacterial and antifungal activities. The antimicrobial efficacy was evaluated using standard methods against various pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 25 µg/mL |
| 2 | S. aureus | 15 µg/mL |
These findings suggest that the pyrido scaffold may enhance the activity against microbial strains .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is critical for the anticancer effects observed.
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at the G1/S phase, thereby preventing further cell division.
Case Studies
Several case studies highlight the effectiveness of pyrido derivatives in clinical settings:
- Case Study 1 : A derivative similar to the target compound was tested in a phase II clinical trial for lung cancer patients, showing a significant reduction in tumor size with minimal side effects.
- Case Study 2 : In vitro studies using human breast cancer cell lines demonstrated that treatment with pyrido derivatives led to a marked increase in apoptosis markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s core structure is shared with several derivatives, but substituent variations critically influence activity. Key analogs include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | 4-Cl-phenyl, 2-methoxyethyl | 351.4 | Chlorine and methoxy groups enhance polarity and enzyme binding |
| 7-[2-(1H-Indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | Indole-ethyl, 4-MeO-phenyl | ~450 (estimated) | Indole moiety improves receptor affinity; methoxy group modulates solubility |
| 7-(2,5-Dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | 2,5-diMeO-phenyl, CF₃ | ~380 (estimated) | Trifluoromethyl group increases metabolic stability |
| Target Compound : 2-Phenyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | Phenyl, phenylethyl | ~400 (estimated) | Hydrophobic substituents may enhance membrane permeability but reduce solubility |
Physicochemical Properties
- Solubility : Methoxy and indole groups improve aqueous solubility (e.g., >10 mg/mL for ), whereas phenyl/phenylethyl groups in the target compound may reduce it (<1 mg/mL) .
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism (t₁/₂ >6 hours in liver microsomes), while phenylethyl groups may undergo rapid CYP450-mediated oxidation .
Q & A
Synthesis and Optimization
Q: What are the critical considerations for optimizing the multi-step synthesis of 2-phenyl-7-(2-phenylethyl)pyrido-triazolopyrimidinone derivatives? A: Synthesis optimization requires precise control of reaction parameters:
- Temperature and pH: Elevated temperatures (80–120°C) and mildly acidic conditions (pH 5–6) enhance cyclization efficiency in triazolopyrimidine formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate purification .
- Catalysts: Base catalysts like K₂CO₃ or DBU accelerate condensation steps .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures >95% purity .
Key Challenges: Competing side reactions (e.g., ring-opening) during triazole fusion; monitor via TLC/HPLC .
Structural Characterization
Q: Which spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in this compound class? A: A multi-technique approach is critical:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of phenyl and phenylethyl substituents. Aromatic proton splitting patterns distinguish fused ring positions .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular formula and detects trace impurities .
- X-Ray Crystallography: Resolves absolute configuration and π-stacking interactions in the pyrido-triazolopyrimidine core .
- FT-IR: Identifies tautomeric forms via N-H stretching (3100–3300 cm⁻¹) .
Note: Dynamic NMR may be required to assess conformational flexibility in solution .
Initial Biological Screening
Q: How should researchers design assays to evaluate the anticancer potential of this compound? A: Prioritize target-specific and phenotypic assays:
- Enzyme Inhibition: Screen against kinases (e.g., CDK2, EGFR) using fluorescence polarization or ATP-competitive assays .
- Cell Viability: Use MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549). EC₅₀ values <10 μM warrant further study .
- Apoptosis Markers: Flow cytometry (Annexin V/PI staining) quantifies programmed cell death .
- Selectivity: Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Pitfalls: False positives from aggregation artifacts; include detergent controls (e.g., 0.01% Tween-20) .
Reaction Mechanism Elucidation
Q: What computational and experimental strategies clarify the mechanism of triazole ring formation? A: Combine kinetic and quantum mechanical analyses:
- Kinetic Profiling: Monitor intermediate accumulation via in-situ IR or LC-MS. Rate-determining steps often involve imine cyclization .
- DFT Calculations: Gaussian 16 (B3LYP/6-31G*) models transition states, identifying favored pathways (e.g., [1,5]-hydride shifts vs. nucleophilic attack) .
- Isotopic Labeling: ¹⁵N-labeled precursors trace nitrogen incorporation into the triazole ring .
Case Study: A ΔG‡ of ~25 kcal/mol for cyclization aligns with experimental yields of 60–70% at 100°C .
Computational Modeling of Target Interactions
Q: How can molecular docking and MD simulations predict binding modes to biological targets? A: Protocol for robust modeling:
- Docking: Use AutoDock Vina with flexible ligand sampling. The pyrido-triazolopyrimidine core often occupies hydrophobic pockets, while phenylethyl groups extend into solvent .
- MD Simulations (NAMD/GROMACS): 100-ns trajectories assess stability of protein-ligand complexes. RMSD <2 Å indicates stable binding .
- MM-PBSA: Calculate binding free energies; ΔG < -8 kcal/mol correlates with nM affinity .
Validation: Cross-check with mutagenesis data (e.g., Kd shifts upon Ala-scanning of binding site residues) .
Addressing Data Contradictions in Biological Activity
Q: How to reconcile conflicting reports on the compound’s activity across different cancer models? A: Systematically evaluate variables:
- Structural Analogues: Compare substituent effects. For example, 2-chlorophenyl vs. 4-methoxyphenyl alters LogP by 1.5 units, impacting membrane permeability .
- Assay Conditions: Variances in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hr) significantly alter IC₅₀ .
- Metabolic Stability: Hepatic microsome assays (human/rodent) identify rapid clearance (>50% degradation in 30 min) as a false-negative source .
Resolution: Use orthogonal assays (e.g., CRISPR knockouts of putative targets) to confirm on-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
